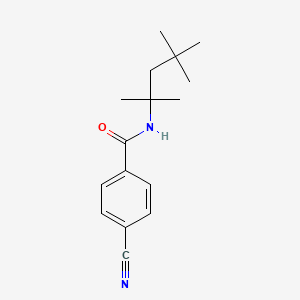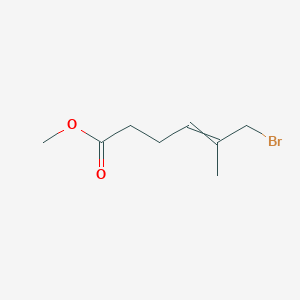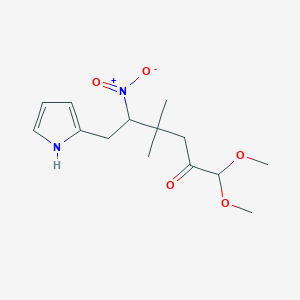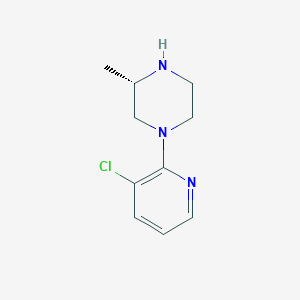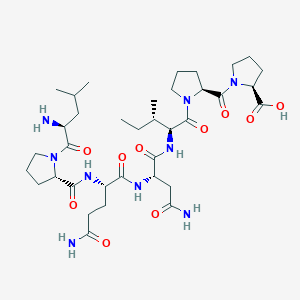
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols.
Scientific Research Applications
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline has several scientific research applications:
Biology: Studied for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-alanyl-L-glutamine: A dipeptide used in cell culture media.
N-acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunology.
Uniqueness
L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research and therapeutic applications.
Properties
CAS No. |
922713-34-6 |
|---|---|
Molecular Formula |
C36H59N9O10 |
Molecular Weight |
777.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H59N9O10/c1-5-20(4)29(35(53)44-15-7-10-25(44)34(52)45-16-8-11-26(45)36(54)55)42-31(49)23(18-28(39)47)41-30(48)22(12-13-27(38)46)40-32(50)24-9-6-14-43(24)33(51)21(37)17-19(2)3/h19-26,29H,5-18,37H2,1-4H3,(H2,38,46)(H2,39,47)(H,40,50)(H,41,48)(H,42,49)(H,54,55)/t20-,21-,22-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
YBLYNIUUDBPIIG-FQQJYGDKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



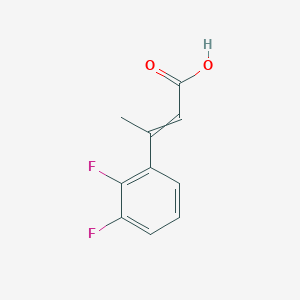
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
